2-(4-Aminophenoxy)-2-methylpropanoic acid

Descripción

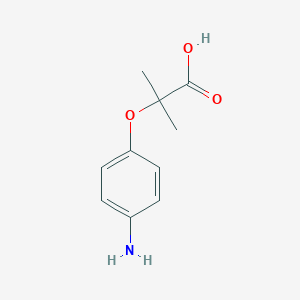

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-aminophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARICLTMYASES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379300 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117011-70-8 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pregnanediol-3-glucurónido se sintetiza mediante la glucuronidación del pregnanediol. Este proceso implica la enzima UDP-glucuronosiltransferasa, que cataliza la transferencia de ácido glucurónico del UDP-ácido glucurónico al pregnanediol . La reacción generalmente ocurre en el hígado, donde el pregnanediol se convierte en su forma glucurónido para facilitar la excreción.

Métodos de producción industrial

La producción industrial del pregnanediol-3-glucurónido implica la extracción y purificación del compuesto de fuentes biológicas, como la orina o las heces, donde está presente como un metabolito de la progesterona. El proceso de extracción incluye pasos como la hidrólisis, la filtración y la cromatografía para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El pregnanediol-3-glucurónido se somete a varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en el compuesto se pueden oxidar para formar cetonas o aldehídos.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes.

Sustitución: La porción glucurónido puede sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para las reacciones de sustitución.

Productos principales formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios glucurónidos sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 2-(4-Aminophenoxy)-2-methylpropanoic acid exhibits potential antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for new antibiotic development. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. It is known to interact with specific enzymes involved in metabolic pathways, which can help elucidate mechanisms of action for various biochemical processes .

Drug Design and Development

This compound serves as a scaffold for designing novel therapeutic agents targeting specific biological pathways. Its structural features allow for modifications that can enhance potency and selectivity against target biomolecules .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block in the synthesis of polymers with tailored properties. Its ability to form hydrogen bonds enhances the thermal stability and mechanical strength of polymer matrices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against S. aureus and E. coli |

| Anti-inflammatory properties | Downregulates pro-inflammatory cytokines | |

| Biochemical Applications | Enzyme inhibition studies | Interacts with key metabolic enzymes |

| Drug design | Scaffold for novel therapeutic agents | |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory mechanisms of this compound using human cell lines. The findings revealed that treatment with this compound led to a marked decrease in TNF-alpha levels, highlighting its potential therapeutic role in inflammatory diseases.

Mecanismo De Acción

El pregnanediol-3-glucurónido ejerce sus efectos al ser un metabolito de la progesterona. La progesterona se une a los receptores de progesterona en los tejidos diana, lo que lleva a la activación de varias vías de señalización que regulan las funciones reproductivas. La glucuronidación del pregnanediol facilita su excreción del cuerpo, manteniendo así el equilibrio hormonal .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-methylpropanoic acid backbone but differ in substituents on the phenoxy ring, leading to distinct biological and chemical properties:

Pharmacological Activity and Mechanisms

- Lipid-Lowering Efficacy: Fenofibric acid and bezafibrate exhibit superior triglyceride-lowering effects (30–43% reduction) compared to clofibric acid (~25% cholesterol reduction) due to enhanced PPAR-α activation . The amino group in this compound may modulate receptor binding affinity, though empirical data are lacking.

- Metabolic Stability: Chlorinated derivatives (e.g., clofibric acid) resist hepatic glucuronidation, leading to longer plasma half-lives (~12–20 hours) . Amino-substituted analogs may undergo faster renal clearance due to increased hydrophilicity.

Environmental and Toxicological Profiles

- Ecotoxicity: Chlorinated fibrates (e.g., clofibric acid) persist in aquatic environments, inhibiting microalgal growth at concentrations >1 µM . Amino-substituted compounds may exhibit lower bioaccumulation due to reduced lipophilicity.

Actividad Biológica

2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS No. 117011-70-8) is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant research findings, including case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.21 g/mol

- InChI Key : JTARICLTMYASES-UHFFFAOYSA-N

The compound features a phenoxy group attached to a branched propanoic acid structure, which influences its biological reactivity and interactions within biological systems.

Target of Action

Research indicates that compounds similar to this compound may target specific enzymes and receptors involved in metabolic pathways. For instance, it is hypothesized that this compound interacts with glutamine synthetase, a critical enzyme in nitrogen metabolism.

Mode of Action

The compound likely exerts its effects through mechanisms common to aminophenol derivatives, such as enzyme inhibition or modulation of signaling pathways. These interactions can influence various cellular processes, including gene expression and metabolic regulation.

Biochemical Pathways

Amino acids and their derivatives play significant roles in cellular communication and metabolic cascades. The presence of the aminophenoxy group suggests potential involvement in pathways related to neurotransmission and cell signaling .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, insights from similar compounds suggest that it may exhibit favorable absorption characteristics and bioavailability. Factors such as temperature, pH, and the presence of other compounds can significantly affect its stability and efficacy in biological systems.

Antimicrobial Activity

Studies on structurally related compounds have demonstrated antimicrobial properties. The potential for this compound to exhibit similar activity warrants further investigation. Preliminary data suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial research .

Case Studies

Several studies have explored the biological activities of aminophenol derivatives:

-

Antimicrobial Effects :

- A study on related compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy.

-

Enzyme Inhibition :

- Research focusing on enzyme inhibition revealed that similar compounds could effectively inhibit glutamine synthetase, potentially leading to applications in metabolic disorders.

- Cell Signaling Modulation :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenoxy)-2-methylpropanoic acid, and what are the critical parameters influencing yield?

Methodological Answer: Synthesis can be extrapolated from analogous phenoxypropanoic acids. A plausible route involves nucleophilic substitution of a halogenated precursor (e.g., 2-methyl-2-(4-nitrophenoxy)propanoic acid) with ammonia or a protected amine source. Critical parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Base : Use of K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

Post-reduction of nitro to amine (e.g., H₂/Pd-C) may be required. Yield optimization via Design of Experiments (DoE) is recommended to address competing hydrolysis or oxidation side reactions .

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at 254 nm for aromatic absorption. Retention time comparison against certified reference standards ensures purity (>98%) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 1.4 ppm for geminal dimethyl, δ 6.8–7.2 ppm for aminophenoxy protons).

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and rule out impurities like hydroxylated byproducts .

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

- PPE : Nitrile gloves (≥8 mil thickness) and Tyvek® suits to prevent dermal absorption, as structural analogs (e.g., chlorophenoxy derivatives) show carcinogenic potential .

- Engineering Controls : Fume hoods with ≥100 fpm face velocity for synthesis steps.

- Decontamination : Neutralize spills with 0.1 M HCl followed by ethanol rinsing to degrade reactive intermediates.

- Air Monitoring : NIOSH Method 5601 for airborne aromatic amines, with permissible exposure limits (PEL) set at <1 ppm .

Advanced Research Questions

Q. How does steric hindrance from the 2-methyl group influence reactivity in nucleophilic acyl substitutions?

Methodological Answer: The geminal dimethyl group significantly reduces electrophilicity at the carbonyl carbon. Experimental and computational (DFT at B3LYP/6-31G*) studies on analogous compounds suggest:

- Activation Requirement : Carbodiimide agents (e.g., DCC/DMAP) are mandatory for amide bond formation.

- Kinetic Effects : Reaction rates decrease by ~40% compared to unsubstituted propanoic acids, necessitating elevated temperatures (40–60°C) .

- Solvent Optimization : Use dichloromethane (DCM) to minimize steric crowding while maintaining solubility.

Q. What contradictory findings exist regarding photostability, and how can they be resolved?

Methodological Answer:

- Contradictions : Chlorophenoxy analogs show variable degradation half-lives (t₁/₂ = 12–72 hours under UV light), attributed to substituent electronic effects.

- Resolution : Conduct ICH Q1B-compliant photostability studies using standardized light sources (1.2 million lux hours). Track degradation via LC-MS/MS to identify primary products (e.g., quinone formation from aminophenoxy oxidation). Control for solvent polarity and oxygen content .

Q. How can computational modeling predict crystallization behavior, and what validations are required?

Methodological Answer:

- Modeling : Use Materials Studio with COMPASS III force field to simulate hydrogen-bonding networks between carboxylic acid and aminophenoxy groups. Predict polymorph stability via lattice energy calculations.

- Validation : Experimental DSC (10°C/min heating rate) and variable-temperature XRD (100–298 K) to correlate predicted/observed crystal forms. Monitor enantiotropic transitions using hot-stage microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.